Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl-
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Overview
Description
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl-, typically involves several key steps:
Formation of the Xanthone Core: The classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of Pyrrolidinylmethyl Group: This step involves the alkylation of the xanthone core with a pyrrolidinylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for xanthone derivatives often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts such as zinc chloride and phosphoryl chloride can further improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyrrolidinylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted xanthone derivatives.
Scientific Research Applications
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Acridones: Similar to xanthones but with different chromophoric properties.
Uniqueness
Xanthen-9-one, 3-nitro-4-pyrrolidinylmethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
43159-95-1 |
---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-nitro-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H16N2O4/c21-17-12-5-1-2-6-16(12)24-18-13(17)7-8-15(20(22)23)14(18)11-19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2 |
InChI Key |
KOHOVIGFGDGQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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